molecular formula C20H23N3O B6034005 N~2~-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N~1~-(4-methylphenyl)glycinamide

N~2~-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N~1~-(4-methylphenyl)glycinamide

Cat. No. B6034005
M. Wt: 321.4 g/mol
InChI Key: BSSQFYLZAWXOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N~1~-(4-methylphenyl)glycinamide, also known as Dizocilpine or MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes.

Mechanism of Action

N~2~-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N~1~-(4-methylphenyl)glycinamide acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the ion channel pore and blocking the influx of calcium ions. This results in the inhibition of excitatory neurotransmission and the modulation of various signaling pathways, leading to a wide range of physiological and pathological effects.
Biochemical and Physiological Effects:
N~2~-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N~1~-(4-methylphenyl)glycinamide has been shown to induce a range of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), the enhancement of long-term depression (LTD), the modulation of synaptic plasticity, the reduction of neuronal excitability, the attenuation of pain perception, and the prevention of neuronal damage in stroke and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N~2~-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N~1~-(4-methylphenyl)glycinamide in lab experiments include its high potency, selectivity, and specificity for the NMDA receptor, as well as its ability to induce a range of physiological and pathological effects. However, its use is limited by its potential toxicity, which can lead to side effects such as hyperactivity, convulsions, and neurodegeneration.

Future Directions

There are several future directions for research on N~2~-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N~1~-(4-methylphenyl)glycinamide, including the development of new therapeutic agents based on its mechanism of action, the investigation of its potential role in the treatment of psychiatric disorders such as schizophrenia and depression, the exploration of its effects on other neurotransmitter systems, and the development of new methods for the delivery and targeting of the compound in vivo.

Synthesis Methods

The synthesis of N~2~-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N~1~-(4-methylphenyl)glycinamide involves several steps, including the reaction of 1-(4-methylphenyl)piperazine with 3,4-dihydroisoquinoline, followed by N-alkylation with 3,3-dimethylacrylonitrile and subsequent reduction of the nitrile group to the corresponding amine. Finally, the amine is coupled with glycine methyl ester to give the target compound.

Scientific Research Applications

N~2~-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N~1~-(4-methylphenyl)glycinamide has been extensively used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes, including learning and memory, synaptic plasticity, pain perception, stroke, epilepsy, and neurodegenerative diseases. It has also been used to study the mechanisms of action of other drugs and to develop new therapeutic agents.

properties

IUPAC Name

2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-14-8-10-16(11-9-14)22-18(24)13-21-19-17-7-5-4-6-15(17)12-20(2,3)23-19/h4-11H,12-13H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSQFYLZAWXOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN=C2C3=CC=CC=C3CC(N2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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